4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
The compound 4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core. Key structural features include:
- A sulfonyl group (-SO2-) at position 1, substituted with a 4-methoxy-2-nitrophenyl moiety. The methoxy (-OCH3) and nitro (-NO2) groups on the phenyl ring introduce steric and electronic effects, influencing reactivity and solubility.
- A methyl group (-CH3) at position 5, contributing to steric bulk and stability.
Pyrazolones are of interest in medicinal chemistry due to their diverse bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-methoxy-2-nitrophenyl)sulfonyl-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7S/c1-8-10(5-6-17)13(18)14-15(8)24(21,22)12-4-3-9(23-2)7-11(12)16(19)20/h3-4,7,17H,5-6H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBQHMILIOQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 861207-36-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.34 g/mol. Its structure features a sulfonyl group attached to a methoxy-nitrophenyl moiety, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that pyrazole derivatives often exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anti-inflammatory Effects
Anti-inflammatory activity is another area where pyrazole derivatives show promise. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a critical role in enzyme inhibition, particularly in pathways involving oxidative stress and inflammation.
- Interaction with Cellular Targets : The methoxy and nitro groups may facilitate interaction with specific cellular receptors or proteins involved in signaling pathways.
Study 1: Antioxidant Evaluation
A study conducted on related pyrazole compounds demonstrated significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. The results showed that these compounds could effectively reduce oxidative stress markers in vitro .
Study 2: Antimicrobial Assessment
Another research effort focused on the antimicrobial efficacy of a series of pyrazole derivatives against common pathogens. The findings indicated that certain modifications to the pyrazole structure enhanced antibacterial activity, particularly against resistant strains of bacteria .
Study 3: Anti-inflammatory Analysis
In vitro studies highlighted the anti-inflammatory potential of pyrazole derivatives by measuring the suppression of nitric oxide production in macrophages. This suggests that compounds like this compound could be developed for therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and structurally related pyrazolone derivatives:
*Calculated based on analogous compounds.
Key Observations :
- Substituent Effects :
- The hydroxyethyl group in the target compound and increases hydrophilicity compared to ethyl () or acetyl () groups.
- The 4-methoxy-2-nitrophenylsulfonyl group in the target compound introduces greater steric hindrance and electronic effects (electron-withdrawing nitro and electron-donating methoxy) compared to simpler sulfonyl substituents (e.g., 4-nitrophenylsulfonyl in ).
- Methylidene groups () enhance conjugation, as evidenced by C=N stretches in IR spectra .
- Spectroscopic Data: The target compound’s IR spectrum would likely show peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹), nitro (NO2, ~1550 cm⁻¹), and hydroxy (-OH, ~3200–3600 cm⁻¹) groups, similar to related compounds .
Q & A
Q. What synthetic routes are recommended for this compound, and what parameters critically influence yield and purity?
The synthesis typically involves multi-step organic reactions, including sulfonylation and cyclization. Key parameters include:
- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution at the pyrazole nitrogen .
- Temperature control : Maintain ≤ 0°C during nitrophenylsulfonyl group introduction to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) achieves >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- FTIR : Confirms sulfonyl (1330–1350 cm⁻¹) and nitro (1520–1550 cm⁻¹) groups .
- NMR : ¹H NMR identifies the hydroxyethyl proton (δ 3.5–3.7 ppm) and methoxy group (δ 3.8–4.0 ppm). ¹³C NMR resolves the pyrazol-3-one carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the dihydro-pyrazole ring .
Q. How should researchers design biological activity assays for this compound?
- Target selection : Prioritize enzymes sensitive to nitroaromatic inhibitors (e.g., nitroreductases) .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines to evaluate safety margins .
- Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can contradictions between observed spectral data and predicted configurations be resolved?
- Case study : If NMR splitting patterns deviate from expected coupling constants (e.g., diastereotopic protons), use 2D NMR (COSY, NOESY) to map spatial relationships .
- Isotopic labeling : Deuterated analogs clarify ambiguous proton environments .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .
Q. What strategies minimize by-products during sulfonylation?
- Design of Experiments (DoE) : Optimize temperature, reagent ratio, and mixing efficiency using response surface methodology .
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing decomposition (e.g., <5% by-products at 25°C) .
Q. How can computational modeling predict nitro group reactivity under physiological conditions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nitro group electrophilicity. A lower LUMO energy (<−1.5 eV) suggests higher susceptibility to nucleophilic attack .
- pH-dependent simulations : Molecular dynamics (MD) models predict hydrolytic stability; a half-life >24 h at pH 7.4 is ideal for drug candidates .
Q. What methodologies investigate stability under physiological conditions?
- Hydrolytic degradation : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS. A first-order kinetic model quantifies degradation rates .
- Light sensitivity : UV-Vis spectroscopy tracks nitro group photoreduction; store samples in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
